molecular formula C13H19N3O2 B183050 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide CAS No. 857486-15-8

2-amino-N-[2-(4-morpholinyl)ethyl]benzamide

Cat. No.: B183050
CAS No.: 857486-15-8
M. Wt: 249.31 g/mol
InChI Key: PYILUBAXZNMMMQ-UHFFFAOYSA-N
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Description

2-amino-N-[2-(4-morpholinyl)ethyl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an amino group attached to a benzamide structure, with a morpholine ring linked through an ethyl chain

Mechanism of Action

Target of Action

A structurally similar compound, 4-(2-aminoethyl)morpholine, is known to serve as an important lysosome-targeting group . Lysosomes are cellular organelles that contain enzymes to digest cellular waste and foreign substances, playing a crucial role in maintaining cellular homeostasis.

Mode of Action

It can be inferred from the structurally similar compound, 4-(2-aminoethyl)morpholine, which is used as a ligand and reacts with nickel (ii) nitrite to form trans-bis [4-(2-aminoethyl)morpholine]dinitronickel (ii) . This suggests that 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide might interact with its targets through a similar mechanism.

Biochemical Pathways

Given its potential role as a lysosome-targeting group , it can be inferred that this compound may influence the lysosomal degradation pathway, impacting the breakdown and recycling of various biomolecules within the cell.

Result of Action

Based on its potential role as a lysosome-targeting group , it can be inferred that this compound may influence the function of lysosomes, potentially affecting cellular waste management and homeostasis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide typically involves the reaction of 2-amino benzamide with 2-(4-morpholinyl)ethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent, such as dimethylformamide or dichloromethane, at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[2-(4-morpholinyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzamide moiety can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

2-amino-N-[2-(4-morpholinyl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide
  • 2-[(4-Fluorobenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide

Uniqueness

2-amino-N-[2-(4-morpholinyl)ethyl]benzamide is unique due to its specific structural features, such as the presence of both an amino group and a morpholine ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

2-amino-N-(2-morpholin-4-ylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c14-12-4-2-1-3-11(12)13(17)15-5-6-16-7-9-18-10-8-16/h1-4H,5-10,14H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYILUBAXZNMMMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588608
Record name 2-Amino-N-[2-(morpholin-4-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857486-15-8
Record name 2-Amino-N-[2-(morpholin-4-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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